4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate is a chemical compound with the molecular formula C14H9ClN4O2. It is a derivative of tetrazole and benzoate, featuring a tetrazole ring attached to a phenyl group, which is further connected to a 3-chlorobenzoate moiety
Preparation Methods
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate typically involves the reaction of 4-(1H-tetrazol-1-yl)phenol with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the benzoate moiety. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties due to the presence of the tetrazole ring.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .
Comparison with Similar Compounds
Similar compounds to 4-(1H-tetrazol-1-yl)phenyl 3-chlorobenzoate include other tetrazole derivatives such as 4-(1H-tetrazol-1-yl)phenylboronic acid and 4-(1H-tetrazol-1-yl)phenyl isonicotinamide These compounds share the tetrazole ring but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
Molecular Formula |
C14H9ClN4O2 |
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Molecular Weight |
300.70 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C14H9ClN4O2/c15-11-3-1-2-10(8-11)14(20)21-13-6-4-12(5-7-13)19-9-16-17-18-19/h1-9H |
InChI Key |
DQSBWVAJHAUFDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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